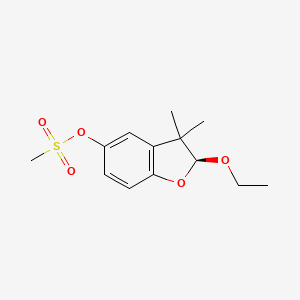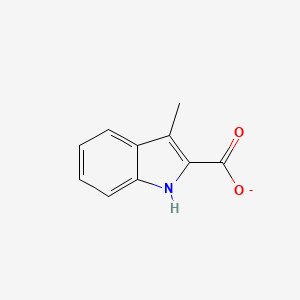
3-Methyl-2-indolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-indolate is an indolecarboxylate obtained by deprotonation of the carboxy group of 3-methyl-2-indolic acid; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate base of a 3-methyl-2-indolic acid.
Wissenschaftliche Forschungsanwendungen
Plant Secondary Metabolites and Interactions with Pests and Pathogens
- Indole glucosinolates, derivatives of 3-Methyl-2-indolate, play a vital role in the biological interactions between cruciferous plants and natural enemies like herbivorous insects and pathogens. Gene families CYP81Fs and IGMTs are responsible for modifications of these glucosinolates in Arabidopsis, crucial for plant defense mechanisms (Pfalz et al., 2011).
Chemical Properties and Biological Applications
- Isatin, containing the indole nucleus, is notable for its various biological effects, including antimicrobial, antitubercular, and anticancer activities. It serves as a significant synthetic substrate for creating diverse chemical entities, some of which have emerged as drugs (Nath et al., 2020).
Synthetic Chemistry and Pharmaceutical Applications
- The catalytic asymmetric Povarov reaction involving 3-methyl-2-vinylindoles has been used for synthesizing chiral indole-derived tetrahydroquinolines, which are structurally diverse and significant for pharmaceutical development (Dai et al., 2016).
Potential for Novel Drug Development
- Studies have identified compounds like lidorestat, a derivative of 3-methyl-2-indolate, as potent and selective inhibitors for aldose reductase, showing promise for treating chronic diabetic complications (Van Zandt et al., 2005).
Role in Indole-3-Acetic Acid Derivatives
- Aminoethyl-substituted indole-3-acetic acids, derivatives of 3-methyl-2-indolate, are used for creating novel research tools like immobilized forms of indole-3-acetic acid and its conjugates (Ilić et al., 2005).
Corrosion Inhibition Properties
- Derivatives of 3-methyl-2-indolate, specifically 3-amino alkylated indoles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their industrial applications (Verma et al., 2016).
Eigenschaften
Produktname |
3-Methyl-2-indolate |
|---|---|
Molekularformel |
C10H8NO2- |
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13)/p-1 |
InChI-Schlüssel |
NCXGWFIXUJHVLI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



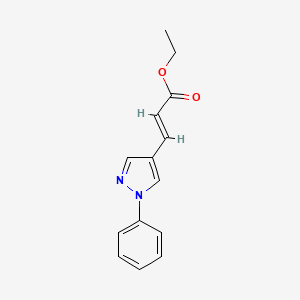


![4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]-2-thiazolamine](/img/structure/B1240524.png)
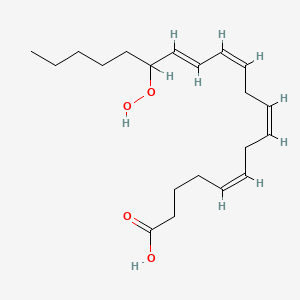
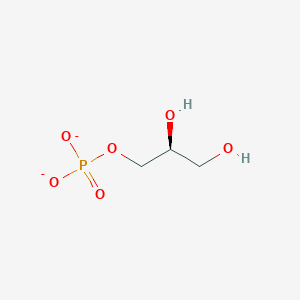
![2-[3-(2-Oxo-1-pyrrolidinyl)propyliminomethyl]indene-1,3-dione](/img/structure/B1240528.png)
![4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1240530.png)
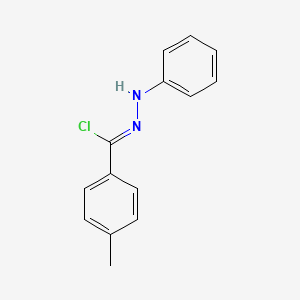
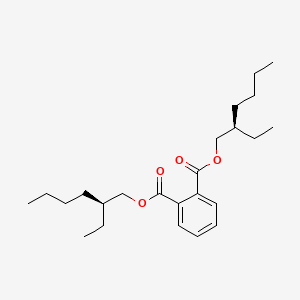
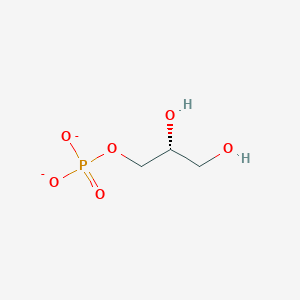
![(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1240540.png)
![(3aR,6aR)-5-(3-methoxyphenyl)-3-[oxo(2-pyrazinyl)methyl]-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1240545.png)
